molecular formula C15H13NO B3149714 2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one CAS No. 6772-51-6

2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B3149714
CAS No.: 6772-51-6
M. Wt: 223.27 g/mol
InChI Key: NQUKHFQYUSVVBI-UHFFFAOYSA-N
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Description

2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C15H13NO and its molecular weight is 223.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

Research on the synthesis of 3-arylisoquinolin-1(2H)-ones, which include compounds related to 2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one, has shown potential antitumor activity. Studies have led to the development of 3-phenyl-N-benzyl-3,4-dihydroquinolin-2(1H)-one, demonstrating potent in vitro antitumor activity against different human tumor cell lines (Cheon et al., 1999).

Antidepressant and Anticonvulsant Agents

A series of 3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives were synthesized as potential antidepressant and anticonvulsant agents. Compounds from this series exhibited strong antidepressant activity and displayed dose-dependent effects, suggesting their use in treating depression, particularly in patients with epilepsy (Fu et al., 2018).

Herbicidal Activity

This compound derivatives have been synthesized with potential herbicidal activity. The synthesis process involved several steps, including acylation, cyclization, and substitution reactions. These compounds were confirmed through various analytical techniques, indicating their potential as novel compounds with herbicidal properties (Deng-che, 2013).

Preparation for Pharmaceutical Applications

Research has been conducted on the preparation of N-substituted 3,4-dihydroisoquinolin-1(2H)-ones for pharmaceutical applications. A general method involving cross-coupling/cyclization/N-deprotection/N-alkylation sequence was developed, showcasing the versatility of these compounds in pharmaceutical synthesis (Freeman et al., 2023).

Antiparasitic Activity

1-[(2-Acylamino)phenyl]-3,4-dihydroisoquinolines, related to this compound, have been synthesized and evaluated for their antiparasitic activity. Some of these compounds showed low toxicity and high effectiveness against trichinosis, suggesting their potential use in antiparasitic therapies (Mikhailitsyn et al., 1997).

Urinary Antispasmodic Drug Development

The compound has been used in the development of solifenacin, a urinary antispasmodic drug. A catalytic imine asymmetric hydrogenation process was developed for this purpose, showcasing the compound's utility in the synthesis of medically significant drugs (Ruzic et al., 2012).

Enzyme Inhibition for Neurodegenerative Disorders

(S)-1-Phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives were synthesized and evaluated for their inhibitory activity against enzymes like monoamine oxidase (MAO) and cholinesterase, which are relevant in the treatment of depression and neurodegenerative disorders (Jin et al., 2023).

Electrochemical Synthesis

A diethyl phosphite mediated electrochemical oxidation strategy was developed for the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones from tetrahydroisoquinolines. This environmentally friendly method highlights the compound's relevance in green chemistry applications (Xie et al., 2019).

Properties

IUPAC Name

2-phenyl-3,4-dihydroisoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c17-15-14-9-5-4-6-12(14)10-11-16(15)13-7-2-1-3-8-13/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQUKHFQYUSVVBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C2=CC=CC=C21)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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